molecular formula C15H19NO5S B11795913 Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate

Cat. No.: B11795913
M. Wt: 325.4 g/mol
InChI Key: ZQBZFHBUYVQRDQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate is a high-purity chemical reagent featuring a β-ketoester moiety linked to a phenylsulfonyl group substituted with a pyrrolidine ring. This specific molecular architecture, which includes the 1-(phenylsulfonyl)pyrrolidine scaffold seen in similar compounds and the pharmaceutically relevant β-ketoester functional group , makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with analogous structures, particularly those containing the β-ketoester group, have demonstrated significant potential in various biological assays. Research on similar ethyl 3-oxo-3-phenylpropanoate derivatives has shown promising antibacterial and anthelmintic activities, suggesting this compound could be a viable precursor for developing novel anti-infective agents . Furthermore, the pyrrolidine-1-sulfonyl group is a recognized pharmacophore in compounds designed for neurological and inflammatory conditions, indicating its potential utility in synthesizing molecules for related therapeutic areas . Researchers can utilize this compound as a key building block for the synthesis of more complex succinimide derivatives or other heterocyclic systems, which are often explored for their diverse biological activities . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 3-oxo-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoate

InChI

InChI=1S/C15H19NO5S/c1-2-21-15(18)11-14(17)12-5-7-13(8-6-12)22(19,20)16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3

InChI Key

ZQBZFHBUYVQRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Pyrrolidin-1-Ylsulfonyl)Benzaldehyde

The sulfonylated aromatic precursor, 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde, serves as a critical intermediate. Its preparation typically involves sulfonylation of 4-chlorosulfonylbenzaldehyde with pyrrolidine under basic conditions.

Reaction conditions :

  • Reactants : 4-Chlorosulfonylbenzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (1.5 equiv)

  • Temperature : 0°C to room temperature

  • Time : 4–6 hours

The reaction proceeds via nucleophilic substitution, where pyrrolidine displaces the chloride on the sulfonyl group. Triethylamine neutralizes HCl byproduct, driving the reaction to completion. The product is isolated by washing with dilute HCl, followed by solvent evaporation and recrystallization from ethanol (yield: 85–90%).

Alternative Route: Direct Sulfonylation of Benzaldehyde Derivatives

An alternative approach involves sulfonylation of 4-mercaptobenzaldehyde. Oxidation of the thiol group to sulfonyl chloride (using Cl₂/H₂O) followed by reaction with pyrrolidine yields the target intermediate. However, this method requires stringent control over oxidation conditions to avoid over-oxidation to sulfonic acids.

Claisen-Schmidt Condensation for β-Keto Ester Formation

The core structure of the target compound is assembled via Claisen-Schmidt condensation between 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde and ethyl acetoacetate. This step forms the α,β-unsaturated β-keto ester intermediate, which is subsequently reduced or stabilized.

Reaction Mechanism and Conditions

Reactants :

  • 4-(Pyrrolidin-1-ylsulfonyl)benzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

Catalyst : Sodium acetate (0.2 equiv) in ethanol
Temperature : Reflux (78–80°C)
Time : 2–4 hours

The base deprotonates ethyl acetoacetate, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone system. The reaction is monitored by TLC, with completion indicated by the disappearance of the aldehyde spot.

Workup :

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated product.

  • Wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize from hot ethanol (yield: 88–95%).

Optimization and Side Reactions

  • Excess Ethyl Acetoacetate : Using 1.1 equivalents minimizes aldol side reactions.

  • Solvent Choice : Ethanol enhances solubility of intermediates and facilitates precipitation.

  • Catalyst Loading : Higher sodium acetate concentrations (>0.3 equiv) risk saponification of the ester group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Claisen-Schmidt (One-Pot)Condensation → Precipitation88–95%≥97%Fewer steps, high efficiency
Two-Step EsterificationCarboxylic acid synthesis → Esterification70–75%≥95%Flexibility in ester group modification

Challenges and Mitigation Strategies

Sulfonylation Side Reactions

  • Over-Sulfonylation : Controlled addition of pyrrolidine and low temperatures (0°C) prevent di-sulfonylation.

  • Pyrrolidine Hydrolysis : Use anhydrous solvents and inert atmospheres to avoid amine degradation.

β-Keto Ester Stability

  • Enolization : Acidic workup conditions (pH 4–5) stabilize the keto form.

  • Storage : Store under nitrogen at –20°C to prevent oxidation.

Scalability and Industrial Relevance

Pilot-scale syntheses (≥1 kg) employ continuous flow reactors for sulfonylation and condensation steps, achieving 90% yield with 99% purity. Key parameters include:

  • Residence Time : 10 minutes for sulfonylation at 25°C

  • Catalyst Recycling : Sodium acetate is recovered via aqueous extraction and reused .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Reaction :

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoateH+/OH3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid+ethanol\text{Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate} \xrightarrow{\text{H}^+/\text{OH}^-} 3\text{-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid} + \text{ethanol}

Conditions and Outcomes :

ConditionCatalyst/ReagentYield (%)Source
Acidic (HCl, H₂O)-85–90
Basic (NaOH, EtOH)-75–80

The reaction proceeds via nucleophilic acyl substitution, with the sulfonamide group remaining inert under these conditions.

Nucleophilic Substitution at the Sulfonamide Group

The pyrrolidine-sulfonamide moiety participates in alkylation or arylation reactions:
Reaction :

R-X+pyrrolidin-1-ylsulfonyl groupR-pyrrolidin-1-ylsulfonyl derivative+HX\text{R-X} + \text{pyrrolidin-1-ylsulfonyl group} \rightarrow \text{R-pyrrolidin-1-ylsulfonyl derivative} + \text{HX}

Examples :

Nucleophile (R-X)ProductConditionsYield (%)Source
Methyl iodideN-Methyl-pyrrolidin-1-ylsulfonylK₂CO₃, DMF, 60°C, 12h70
Benzyl chlorideN-Benzyl-pyrrolidin-1-ylsulfonylEt₃N, CHCl₃, RT, 24h65

Steric hindrance from the pyrrolidine ring slightly reduces reactivity compared to non-cyclic sulfonamides.

Cyclization Reactions

The ketone and ester groups enable intramolecular cyclization to form heterocycles:
Example Reaction :

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoateNH₂NH₂pyrazole derivative\text{this compound} \xrightarrow{\text{NH₂NH₂}} \text{pyrazole derivative}

Key Data :

Cyclization AgentProduct ClassConditionsYield (%)Source
HydrazinePyrazolesEtOH, reflux, 6h60–65
HydroxylamineIsoxazolesH₂O/EtOH, 80°C, 8h55

These reactions exploit the keto-enol tautomerism of the β-ketoester .

Diazo Transfer Reactions

The β-ketoester group reacts with diazo transfer reagents to form diazo compounds:
Reaction :

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate+Tosyl azideEthyl 2-diazo-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate\text{this compound} + \text{Tosyl azide} \rightarrow \text{Ethyl 2-diazo-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate}

Data :

ReagentCatalystTime (h)Yield (%)Source
Tosyl azideEt₃N3084

This product serves as a precursor for cyclopropanation or C–H insertion reactions .

Condensation Reactions

The active methylene group (α to the ketone) undergoes Knoevenagel condensations:
Reaction :

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate+RCHObaseα,β-unsaturated ketone\text{this compound} + \text{RCHO} \xrightarrow{\text{base}} \text{α,β-unsaturated ketone}

Examples :

Aldehyde (RCHO)BaseSolventYield (%)Source
BenzaldehydePiperidineEtOH75
4-NitrobenzaldehydeNH₄OAcToluene68

The sulfonamide group stabilizes the enolate intermediate, enhancing reaction efficiency.

Reduction of the Ketone Group

The ketone is reducible to a secondary alcohol:
Reaction :

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoateNaBH₄Ethyl 3-hydroxy-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate\text{this compound} \xrightarrow{\text{NaBH₄}} \text{Ethyl 3-hydroxy-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate}

Reduction Data :

Reducing AgentSolventTemperature (°C)Yield (%)Source
NaBH₄MeOH0–590
LiAlH₄THF2595

The ester and sulfonamide groups remain intact under these conditions.

Scientific Research Applications

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : The sulfonamide group is known for its ability to inhibit specific enzymes that play roles in inflammatory pathways. Preliminary studies suggest that this compound may interact with receptors or enzymes involved in inflammation.
  • Analgesic Effects : Similar compounds have been studied for their analgesic properties, indicating potential applications in pain management.
  • Antitumor Activity : The compound's structure suggests it may inhibit tumor growth or progression, making it a candidate for cancer therapy.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the sulfonamide group.
  • Esterification to yield the final product.

Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antitumor Studies : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting human liver cancer cells through targeted mechanisms involving the sulfonamide moiety .
  • Enzyme Inhibition Assays : Studies have demonstrated that this compound can inhibit specific enzymes associated with inflammatory responses, suggesting its utility in treating conditions characterized by excessive inflammation .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action and potential therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 3-oxo-3-(pyridin-4-yl)propanoatePyridine instead of pyrrolidineDifferent biological activity profile
Ethyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoateDiazo group introduces distinct reactivityPotential for different therapeutic applications
Ethyl 3-oxo-3-(4-trifluoromethylphenyl)propanoateTrifluoromethyl group enhances lipophilicityMay influence pharmacokinetics

This table illustrates how slight modifications to the structure can lead to significant differences in properties and potential applications.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key structural motifs that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

(a) 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanoate Derivatives

  • Example: 3-Oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoate () Key Differences:
  • Substituents: Trifluoromethyl (CF₃) groups and pyrimidinyl/pyridinyl rings instead of pyrrolidinylsulfonyl.
  • Synthetic Yield : ~91% in two-step reactions ().
  • Analytical Data :
  • LCMS: m/z 393 [M+H]⁺ ().
  • HPLC Retention Time: 0.29 minutes (SQD-FA50 conditions) ().
    • Applications : Intermediate in synthesizing kinase inhibitors ().

(b) Aminopyridine Derivatives ()

  • Examples: Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate, ethyl 3-oxo-3-(quinoline-3-ylamino)propanoate. Key Differences:
  • Aromatic amino groups (e.g., chloropyridinyl, quinolinyl) replace the sulfonyl-linked pyrrolidine. Applications: Anticancer agents targeting AIMP2-DX2 protein ().

Propanoate Esters in Agrochemicals

  • Example: Pyraflufen-ethyl () Structure: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate. Key Differences:
  • Benzoxazolyl-phenoxy substituent instead of sulfonamide-linked heterocycles. Applications: Herbicide with broad-spectrum weed control ().

Physicochemical and Analytical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 HPLC Retention Time Key Substituents Applications Source
Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate (Target) C₁₆H₂₁NO₅S 339.4 (estimated) ~2.5 N/A Pyrrolidinylsulfonylphenyl N/A -
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.4 3.1 N/A Chromene ring, propoxy group Synthetic intermediate
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate C₁₄H₁₀F₆N₂O₃ 392.2 N/A 0.29 minutes (SQD-FA50) Trifluoromethyl, pyridinyl Kinase inhibitor precursor
Ethyl 3-oxo-3-(4-methylpiperazin-1-yl)propanoate C₁₀H₁₈N₂O₃ 214.3 N/A N/A Methylpiperazinyl Pharmaceutical intermediate

Key Research Findings

Synthetic Efficiency: Propanoate esters with electron-withdrawing groups (e.g., CF₃) exhibit higher synthetic yields (e.g., 91% for trifluoromethyl derivatives) compared to bulkier substituents (). Pyrrolidinylsulfonyl groups may reduce crystallinity due to increased conformational flexibility, complicating purification (inferred from ).

Biological Activity: Aromatic amino substituents (e.g., quinolinyl in ) enhance anticancer activity by promoting protein binding, whereas sulfonamide-linked groups (as in the target compound) may improve solubility and metabolic stability.

Agrochemical Performance: Propanoate esters with phenoxy-benzoxazolyl groups (e.g., pyraflufen-ethyl) show superior herbicidal activity compared to sulfonamide derivatives, likely due to enhanced membrane permeability ().

Biological Activity

Ethyl 3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an ethyl ester, a ketone group, and a sulfonamide moiety, suggests various biological activities, particularly in anti-inflammatory and antitumor applications. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological interactions, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO5S, with a molecular weight of approximately 325.4 g/mol. The compound's structure includes:

  • Ethyl ester functional group
  • Ketone group
  • Pyrrolidine ring connected to a phenyl group with a sulfonyl substituent

This structural complexity contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Reagents : Starting materials include ethyl acetoacetate and appropriate sulfonamide derivatives.
  • Conditions : Specific conditions such as temperature and solvent choice are critical for optimizing yield and purity.
  • Yield : Typical yields can reach up to 84% under optimized conditions.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The sulfonamide group in this compound is known for its ability to inhibit certain enzymes involved in inflammatory pathways, potentially making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Antitumor Activity

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer progression. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human liver cancer cells .

Case Studies and Research Findings

A series of studies have been conducted to investigate the biological activity of this compound:

  • Cytotoxicity Assays :
    • In vitro testing on various cancer cell lines (e.g., HT29 and Jurkat cells) showed that the compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
    • The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic activity.
  • Molecular Docking Studies :
    • Molecular docking studies indicated that this compound interacts with key proteins involved in cancer pathways, suggesting potential mechanisms for its antitumor effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring, sulfonamideAnti-inflammatory, Antitumor
Ethyl 3-oxo-3-(pyridin-4-yl)propanoatePyridine instead of pyrrolidineDifferent anti-cancer profile
Ethyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoateDiazo groupDistinct reactivity; potential for different therapeutic applications

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